molecular formula C22H15ClN4O2S2 B2853363 N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide CAS No. 866842-53-7

N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide

Cat. No.: B2853363
CAS No.: 866842-53-7
M. Wt: 466.96
InChI Key: AJXGPFMSFIUVDH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core, which is a fused ring system combining thiazole, pyrimidine, and thiadiazine moieties.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the thieno[2’,3’4,5]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions, such as using dimethylformamide dimethylacetal (DMF-DMA) for condensation reactions.

    Introduction of the thiadiazine ring: This is achieved through reactions involving hydrazonoyl halides and other reagents to form the fused thiadiazine ring.

    Functional group modifications: The final steps involve introducing the 3-chlorophenyl, 8-methyl, and 2-phenyl groups through substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidines: These compounds also have a fused ring system and exhibit similar biological activities.

    Thiazolo[4,5-b]pyridines: These compounds share the thiazole and pyridine rings and are known for their medicinal properties.

    Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar thiadiazine core and are studied for their pharmacological activities.

The uniqueness of N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S2/c1-12-17-20(31-18(12)19(28)24-15-9-5-8-14(23)10-15)25-22-27(21(17)29)26-16(11-30-22)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXGPFMSFIUVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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